Cyclobenzaprine Hydrochloride (CAS 6202-23-9) is a crystalline tricyclic amine salt widely utilized as an active pharmaceutical ingredient (API) and a neuropharmacological reference standard. Characterized by a dibenzocycloheptene core, it exhibits a pKa of 8.47 and a distinct melting point of 217 °C . In procurement and material selection, it is valued for its high aqueous solubility compared to its free base form, making it highly processable for both liquid chromatography standards and advanced solid-state formulations .
Substituting Cyclobenzaprine Hydrochloride with its closest structural analog, Amitriptyline Hydrochloride, introduces critical experimental confounding. Although the two molecules differ only by a single C10-C11 double bond in the central ring, this structural rigidity shifts Cyclobenzaprine's primary pharmacological action toward specific 5-HT2 receptor antagonism in descending motor pathways, rather than the broad monoamine reuptake inhibition seen with Amitriptyline [1]. Furthermore, attempting to substitute the hydrochloride salt with Cyclobenzaprine free base in aqueous workflows results in immediate phase separation at pH levels above 8.5, compromising assay reproducibility and liquid formulation stability [2].
Cyclobenzaprine Hydrochloride demonstrates high aqueous solubility at physiological and acidic pH, driven by its protonated tertiary amine (pKa 8.47). In contrast, the un-ionized Cyclobenzaprine free base is practically insoluble in water and rapidly precipitates when the solution pH exceeds 8.5 .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble in water |
| Comparator Or Baseline | Cyclobenzaprine free base (Practically insoluble; precipitates in alkaline media) |
| Quantified Difference | Phase separation occurs at pH > 8.47 for the free base, whereas the HCl salt remains in solution. |
| Conditions | Aqueous media at 25 °C |
Procurement of the hydrochloride salt is mandatory for aqueous analytical workflows and liquid formulations to prevent unpredictable precipitation.
While structurally analogous to Amitriptyline Hydrochloride, Cyclobenzaprine Hydrochloride features a C10-C11 double bond within its central dibenzocycloheptene ring. This unsaturation restricts conformational flexibility, shifting its primary in vivo activity toward descending serotonergic pathway inhibition (via 5-HT2A/5-HT2C receptors) rather than the broad monoamine reuptake inhibition characteristic of Amitriptyline [1].
| Evidence Dimension | Molecular Conformation and Target Specificity |
| Target Compound Data | Rigid central ring with C10-C11 double bond |
| Comparator Or Baseline | Amitriptyline HCl (Flexible saturated central ring) |
| Quantified Difference | 1 degree of unsaturation in the central ring alters receptor binding preference. |
| Conditions | In vitro receptor binding and structural modeling |
Buyers modeling specific 5-HT2 mediated descending motor pathways must select Cyclobenzaprine over Amitriptyline to avoid confounding antidepressant-like off-target effects.
In solid-state formulation development, Cyclobenzaprine Hydrochloride exhibits highly specific excipient compatibility, forming a stable eutectic mixture with mannitol (typically at a 1.76:1 molar ratio or ~75:25 weight ratio). This eutectic state protects the API from premature conversion to the free base when co-formulated with basifying agents like dipotassium phosphate, a stability profile not achievable with standard physical mixtures [1].
| Evidence Dimension | Solid-State Stability in Basified Matrices |
| Target Compound Data | Stable eutectic mixture maintaining rapid transmucosal dissolution |
| Comparator Or Baseline | Standard physical mixture (Susceptible to free base degradation) |
| Quantified Difference | Eutectic formation prevents API degradation and maintains rapid dissolution kinetics. |
| Conditions | Sublingual tablet formulation with K2HPO4 buffer |
Material selection for rapid-dissolve or sublingual drug delivery systems relies on this specific eutectic-forming capability to ensure API stability and bioavailability.
Cyclobenzaprine Hydrochloride presents a sharp, well-defined melting point at 217 °C. This distinct thermal transition allows it to serve as a highly reliable calibration standard for differential scanning calorimetry (DSC) and routine quality control, distinguishing pure crystalline batches from degraded or amorphous tricyclic impurities .
| Evidence Dimension | Melting Point |
| Target Compound Data | 217 °C |
| Comparator Or Baseline | Amorphous/Degraded analogs (Broad or depressed melting transitions) |
| Quantified Difference | Sharp transition at exactly 217 °C. |
| Conditions | Standard thermal analysis (capillary melting point or DSC) |
Provides a definitive, easily quantifiable metric for incoming material inspection and analytical assay validation.
Utilizing its eutectic compatibility with mannitol, Cyclobenzaprine Hydrochloride is procured for the development of sublingual and rapid-release dosage forms where API stability against basifying excipients is critical [1].
Employed as a benchmark 5-HT2 receptor antagonist in descending spinal reflex models, providing a highly specific control compound that avoids the broader monoamine reuptake effects seen with saturated analogs like amitriptyline [2].
Used as a stable, water-soluble standard for HPLC and LC-MS method development in tricyclic amine assays, leveraging its reliable ionization at physiological pH (pKa 8.47) and sharp thermal profile .